molecular formula C10H15NO2S B103760 (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol CAS No. 16854-32-3

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Cat. No. B103760
CAS RN: 16854-32-3
M. Wt: 213.3 g/mol
InChI Key: IULJJGJXIGQINK-UWVGGRQHSA-N
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Description

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as (+)-MTPA, is a chiral amino acid derivative with a wide range of applications in medicinal chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of a variety of compounds, including drugs and other biologically active compounds. It is also used as a chiral resolving agent in the synthesis of enantiomerically pure compounds. (+)-MTPA has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

Chiral Resolution Agent

(1S,2S)-(+)-Thiomicamine has been found to be an effective chiral resolution agent for trans-chrysanthemic acid on an industrial scale . The enantiomers of this compound are used in stoichiometric amounts to separate the desired enantiomer from a racemic mixture. This application is crucial in the production of enantiomerically pure compounds, which are important for the pharmaceutical industry.

Synthesis of Chiral Amines

The compound serves as a precursor in the synthesis of chiral amines. Chiral amines are valuable in the synthesis of pharmaceuticals and agrochemicals due to their ability to impart chirality to other molecules, thus enhancing the efficacy and reducing side effects of drugs .

Intermediate in Drug Synthesis

As an intermediate in drug synthesis, (1S,2S)-(+)-Thiomicamine is used in the production of various pharmaceutical compounds. Its chiral center and functional groups make it a versatile building block for constructing complex molecules.

Catalysis

This compound can act as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its ability to induce chirality in the products of these reactions is valuable for creating substances with specific desired properties .

Material Science

In material science, (1S,2S)-(+)-Thiomicamine could potentially be used to create polymers with specific optical activities. These polymers can have applications in creating materials with unique mechanical, optical, or electronic properties .

Biological Studies

The compound’s biological activity can be studied to understand its interactions with biological macromolecules. This can lead to insights into the development of new drugs or therapeutic agents.

properties

IUPAC Name

(1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

CAS RN

36624-58-5, 16854-32-3
Record name rel-(1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36624-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16854-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The L-threo 2-amino-3-hydroxy-3- (4-methylthiophenyl)propionic acid thus obtained then can be esterified and reduced with sodium borohydrate according to known methods to produce D-threo 2-amino-3-(4-methylthiophenyl)propane-1,3-diol, m.p. 151.9°-152.9° C., [α]D25 -21° (1% in ethanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 2
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 3
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 4
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 5
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 6
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

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